(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a cyanoethyl group attached to a methylaminoethyl chain, which is further connected to a trimethylammonium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide typically involves the reaction of (2-cyanoethyl)methylamine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(2-Cyanoethyl)methylamine+Ethyl iodide→(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can replace the iodide ion.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential role in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their structure and function. The cyanoethyl group can participate in further chemical reactions, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar structure but different functional groups.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar amine functionality.
Eigenschaften
CAS-Nummer |
93506-91-3 |
---|---|
Molekularformel |
C9H20IN3 |
Molekulargewicht |
297.18 g/mol |
IUPAC-Name |
2-[2-cyanoethyl(methyl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N3.HI/c1-11(7-5-6-10)8-9-12(2,3)4;/h5,7-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JLZNCAKHMYWQIA-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CCC#N)CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.